3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with a similar core structure but lacking the additional functional groups.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Piperazine: A related compound that forms the basis for many pharmaceuticals.
Uniqueness
3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its fluorinated aromatic ring and sulfonyl piperazine moiety make it particularly interesting for medicinal chemistry applications, as these groups can enhance binding affinity and specificity for biological targets.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-9-7-22(8-10-23)14-6-5-13(20-21-14)15(17,18)19/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKOJSYUWNQOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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